molecular formula C19H21N5O4S2 B2828977 2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 847191-98-4

2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2828977
CAS No.: 847191-98-4
M. Wt: 447.53
InChI Key: ZVGWDCQEANUGTP-UHFFFAOYSA-N
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Description

2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a molecular formula of C19H21N5O4S2 and a molecular weight of 447.53. This compound is characterized by its unique structure, which includes a thiophene ring and a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves several steps. One common synthetic route includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido pyrimidin-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene or pyrimidine rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anti-inflammatory and analgesic agent . In medicine, it is being investigated for its potential therapeutic effects against various diseases, including bacterial infections . In industry, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and pain pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide stands out due to its unique combination of a thiophene ring and a pyrimidine ring. Similar compounds include other thiophene and pyrimidine derivatives, such as 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure, which can lead to differences in their chemical properties and biological activities.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-23-16-14(18(26)24(2)19(23)27)17(22-15(21-16)12-6-4-8-29-12)30-10-13(25)20-9-11-5-3-7-28-11/h4,6,8,11H,3,5,7,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGWDCQEANUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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